
3-(2-Aminoethyl)azetidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminoethyl)azetidin-3-ol is a chemical compound with the molecular formula C5H12N2O It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)azetidin-3-ol can be achieved through several methods. One common approach involves the reduction of azetidin-2-ones using sodium borohydride in isopropanol, which leads to the formation of 2,3-disubstituted azetidines . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
3-(2-Aminoethyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different substituted azetidines.
Substitution: It can participate in substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, various oxidizing agents for oxidation, and halides for substitution reactions. The conditions typically involve mild to moderate temperatures and the use of solvents such as isopropanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride typically yields 2,3-disubstituted azetidines .
科学研究应用
3-(2-Aminoethyl)azetidin-3-ol has several scientific research applications:
作用机制
The mechanism of action of 3-(2-Aminoethyl)azetidin-3-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophiles. Its biological activity is often attributed to its ability to interact with enzymes and receptors, leading to modulation of their activity and subsequent biological effects .
相似化合物的比较
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without additional functional groups.
3-(2-Aminoethyl)azetidin-3-ol dihydrochloride: A salt form of the compound with enhanced solubility.
3-(2-Aminoethyl)-1-(diphenylmethyl)azetidin-3-ol: A derivative with a diphenylmethyl group, which may alter its chemical and biological properties.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development in multiple fields.
属性
分子式 |
C5H12N2O |
|---|---|
分子量 |
116.16 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)azetidin-3-ol |
InChI |
InChI=1S/C5H12N2O/c6-2-1-5(8)3-7-4-5/h7-8H,1-4,6H2 |
InChI 键 |
MMSRGBOXMVSUGD-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)(CCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


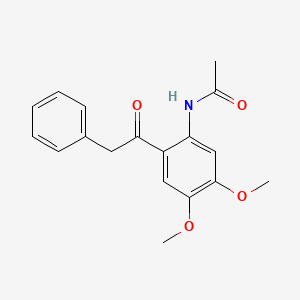

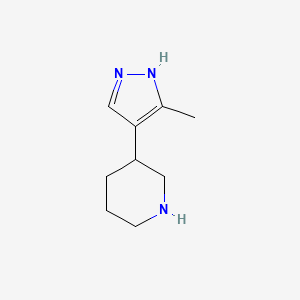
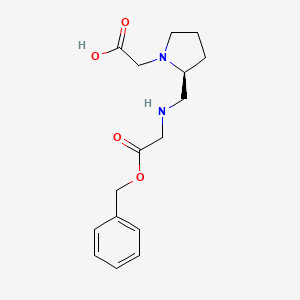

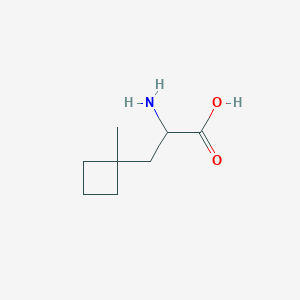


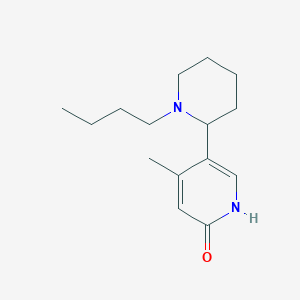
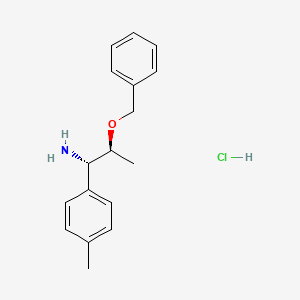
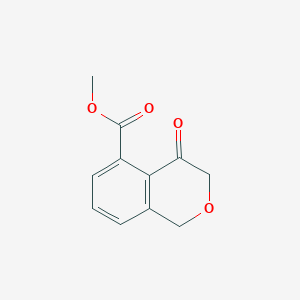

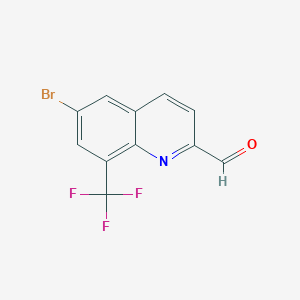
![5-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B13001346.png)
